5-Fluoroisatoic anhydride 5-Fluoroisatoic anhydride
Brand Name: Vulcanchem
CAS No.: 321-69-7
VCID: VC21124648
InChI: InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)
SMILES: C1=CC2=C(C=C1F)C(=O)OC(=O)N2
Molecular Formula: C8H4FNO3
Molecular Weight: 181.12 g/mol

5-Fluoroisatoic anhydride

CAS No.: 321-69-7

Cat. No.: VC21124648

Molecular Formula: C8H4FNO3

Molecular Weight: 181.12 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoroisatoic anhydride - 321-69-7

Specification

CAS No. 321-69-7
Molecular Formula C8H4FNO3
Molecular Weight 181.12 g/mol
IUPAC Name 6-fluoro-1H-3,1-benzoxazine-2,4-dione
Standard InChI InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)
Standard InChI Key UBKGOWGNYKVYEF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)C(=O)OC(=O)N2
Canonical SMILES C1=CC2=C(C=C1F)C(=O)OC(=O)N2

Introduction

Chemical Identity and Physical Properties

Basic Information

5-Fluoroisatoic anhydride is a fluorinated heterocyclic compound belonging to the benzoxazine family. By analogy with its chlorinated counterpart, it likely features the following characteristics:

Property5-Fluoroisatoic anhydride5-Chloroisatoic anhydride (for comparison)
Chemical FormulaC₈H₄FNO₃C₈H₄ClNO₃
Molecular Weight~181.12 g/mol197.58 g/mol
IUPAC Name6-fluoro-1H-3,1-benzoxazine-2,4-dione6-chloro-1H-3,1-benzoxazine-2,4-dione
Physical AppearanceLikely white to off-white powderWhite powder
Melting PointLikely high with decomposition300°C (with decomposition)
SolubilityLikely slightly soluble in DMSOSlightly soluble in DMSO

Structural Characteristics

Like other isatoic anhydrides, 5-fluoroisatoic anhydride features a benzoxazine core structure with a fluoro substituent at the 5-position (corresponding to the 6-position in benzoxazine numbering). The compound contains a fused bicyclic system with a benzene ring and an oxazine ring with two carbonyl groups.

Synthesis Methods

Comparative Synthesis Approaches

For the chlorinated analog, synthesis proceeds from 5-chloroindole through stirring in a 4:1 mixture of DMF/H₂O for 16 hours at room temperature . A similar approach might be viable for 5-fluoroisatoic anhydride, starting from 5-fluoroindole, although the different electronegativity and reactivity of fluorine compared to chlorine may require modified reaction conditions.

Chemical Reactivity

General Reactivity Patterns

As a member of the isatoic anhydride family, 5-fluoroisatoic anhydride would likely exhibit:

  • Susceptibility to nucleophilic attack at the carbonyl groups

  • Ring-opening reactions with nucleophiles

  • Reactions characteristic of both anhydrides and heterocyclic compounds

  • Enhanced electrophilicity compared to non-halogenated analogs due to the electron-withdrawing effect of fluorine

Stability Considerations

The fluorinated compound would likely be moisture-sensitive, similar to 5-chloroisatoic anhydride, which requires careful handling and storage to maintain stability. The C-F bond, being stronger than the C-Cl bond, might confer different stability characteristics compared to the chlorinated analog.

Applications in Organic Synthesis

Building Block Applications

Similar to 5-chloroisatoic anhydride, the fluorinated variant would likely serve as a versatile synthetic intermediate in:

  • Preparation of fluorinated heterocyclic compounds

  • Synthesis of fluorinated benzazepine derivatives

  • Production of fluorinated quinazolinones and benzodiazepines

  • Development of modified amino acids and peptides

Pharmaceutical Applications

The 5-chloroisatoic anhydride has been used in the synthesis of 2-acetamidobenzamides with 2-phenoxy functionality, which display antiproliferative activity against certain tumor cell lines . 5-Fluoroisatoic anhydride might offer similar or enhanced properties in pharmaceutical synthesis, particularly where fluorination is desirable for:

  • Improved metabolic stability

  • Enhanced lipophilicity and membrane permeability

  • Altered hydrogen bonding capabilities

  • Potential PET imaging applications due to the 18F isotope potential

Research Findings

Biological Activity

While specific research on 5-fluoroisatoic anhydride is limited in the available literature, related halogenated isatoic anhydrides have shown promising properties:

  • Derivatives of 5-chloroisatoic anhydride possess strong antioxidant properties

  • The compound has been utilized in developing pharmaceutical compounds targeting bacterial infections

  • Related structures have been employed in the preparation of inhibitors of delta-5 desaturase

Spectroscopic Characterization

By analogy with the chlorinated analog, 5-fluoroisatoic anhydride would likely exhibit characteristic spectroscopic features. For comparison, 5-chloroisatoic anhydride shows the following ¹H NMR profile:

δ 11.85 (s, br., 1H), 7.96 (dd, J = 0.8, 8.7 Hz, 1H), 7.87 (dd, J = 2.3, 8.7 Hz, 1H), 7.09 (dd, J = 8.8, 0.8 Hz, 1H)

The fluoro analog would likely show distinctive coupling patterns due to F-H coupling, which typically exhibits larger coupling constants than observed with chlorine.

Comparison with Other Halogenated Isatoic Anhydrides

Structure-Activity Relationships

The table below compares key properties of different halogenated isatoic anhydrides:

Property5-Fluoroisatoic anhydride5-Chloroisatoic anhydride5-Bromo-6-chloro-isatoic anhydride
Molecular Weight~181.12 g/mol197.58 g/mol 276.47 g/mol
Melting PointLikely high300°C (dec.) 273°C
Electronic EffectsStrongest electron-withdrawingModerate electron-withdrawingCombined halogens; complex effects
Bond StrengthStrongest C-X bondIntermediate C-X bondWeakest C-X bonds
Potential ApplicationsLikely enhanced metabolic stabilitySynthetic intermediate, bioactive compoundsSpecialized synthetic applications

Synthetic Accessibility

The synthesis of 5-fluoroisatoic anhydride would potentially be more challenging than its chlorinated counterpart due to:

  • Higher cost and reactivity of fluorinating agents

  • Potentially more stringent reaction conditions

  • Different purification requirements

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